molecular formula C6H8N2O3 B8784112 Methyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)acetate

Methyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)acetate

Cat. No. B8784112
M. Wt: 156.14 g/mol
InChI Key: WWTDLWAXEOSRIL-UHFFFAOYSA-N
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Patent
US04160829

Procedure details

A solution of an excess of diazomethane in diethyl ether was added to a stirred, cold (about 2° C.) solution of 14 g of 3-methyl-1,2,4-oxadiazol-5-yl-acetic acid in 500 ml of diethyl ether. After the initially vigorous evolution of nitrogen was finished, the solution was concentrated on the steam bath to about 250 ml. The solution was washed three times with 100 ml of water and the wash waters were combined, adjusted to a pH of 9.0 and were extracted with diethyl ether to obtain the part of the product which dissolved in water during the washings. The combined ethereal extracts were filtered through a water repelling paper filter and then were evaporated in vacuo. After keeping the residue for 1 hour at 8 mm the residual oil weighed 14.8 g. The yellow oil was distilled at 0.4-0.5 mm and the collected fraction with a boiling point 70°-71° C. to obtain 12.3 g of methyl 3-methyl-1,2,4-oxadiazol-5-yl-acetate with a refractive index nD25 =1.4472.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+](=[CH2:3])=[N-].[CH3:4][C:5]1[N:9]=[C:8]([CH2:10][C:11]([OH:13])=[O:12])[O:7][N:6]=1>C(OCC)C.O>[CH3:4][C:5]1[N:9]=[C:8]([CH2:10][C:11]([O:13][CH3:3])=[O:12])[O:7][N:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C
Name
Quantity
14 g
Type
reactant
Smiles
CC1=NOC(=N1)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated on the steam bath to about 250 ml
WASH
Type
WASH
Details
The solution was washed three times with 100 ml of water
EXTRACTION
Type
EXTRACTION
Details
were extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
to obtain the part of the product which
FILTRATION
Type
FILTRATION
Details
The combined ethereal extracts were filtered through a water repelling paper
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
for 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
The yellow oil was distilled at 0.4-0.5 mm

Outcomes

Product
Name
Type
product
Smiles
CC1=NOC(=N1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 12.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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